molecular formula C8H8BrNO3 B076942 1-(2-Bromoethoxy)-3-nitrobenzene CAS No. 13831-59-9

1-(2-Bromoethoxy)-3-nitrobenzene

Cat. No.: B076942
CAS No.: 13831-59-9
M. Wt: 246.06 g/mol
InChI Key: QBUSKXLDUNPEMZ-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-3-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzene, where a bromine atom is attached to an ethoxy group at the second position and a nitro group is attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromoethoxy)-3-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1-(2-bromoethoxy)benzene. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethoxy)-3-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Products like 1-(2-azidoethoxy)-3-nitrobenzene or 1-(2-thiocyanatoethoxy)-3-nitrobenzene.

    Reduction: 1-(2-Bromoethoxy)-3-aminobenzene.

    Oxidation: 1-(2-Bromoethoxy)-3-nitrobenzoic acid.

Scientific Research Applications

1-(2-Bromoethoxy)-3-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Chemical Biology: It can be used as a probe to study biological systems and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-3-nitrobenzene depends on the specific chemical reactions it undergoes. For example:

    Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached.

    Reduction: The nitro group is reduced to an amino group through the transfer of electrons and protons, facilitated by a catalyst or reducing agent.

    Oxidation: The ethoxy group is oxidized to a carboxylic acid through the addition of oxygen atoms, typically involving the formation of intermediate species.

Comparison with Similar Compounds

1-(2-Bromoethoxy)-3-nitrobenzene can be compared with other similar compounds such as:

    1-(2-Bromoethoxy)-4-nitrobenzene: Similar structure but with the nitro group at the para position.

    1-(2-Bromoethoxy)-2-nitrobenzene: Similar structure but with the nitro group at the ortho position.

    1-(2-Bromoethoxy)-3-aminobenzene: Similar structure but with an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

1-(2-bromoethoxy)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c9-4-5-13-8-3-1-2-7(6-8)10(11)12/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUSKXLDUNPEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296694
Record name 1-(2-bromoethoxy)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13831-59-9
Record name 13831-59-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111064
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-bromoethoxy)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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